Methyl 4-(piperidin-3-yl)benzoate
Overview
Description
Methyl 4-(piperidin-3-yl)benzoate: is an organic compound with the molecular formula C13H17NO2 . It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(piperidin-3-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(piperidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(piperidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 4-(piperidin-3-yl)benzoic acid or 4-(piperidin-3-yl)benzaldehyde.
Reduction: 4-(piperidin-3-yl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Methyl 4-(piperidin-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules .
Medicine: The compound’s piperidine moiety is a common feature in many pharmaceuticals. Researchers explore its potential as a scaffold for developing new drugs, particularly in the fields of neurology and psychiatry .
Industry: this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of methyl 4-(piperidin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and selectivity, leading to desired biological effects. The exact pathways involved can vary based on the target and the context of use .
Comparison with Similar Compounds
- Methyl 3-(piperidin-4-yl)benzoate
- 4-Methylesculetin
- Methyl 3-(4-pyridyl)-3-oxopropanoate
Comparison: Methyl 4-(piperidin-3-yl)benzoate is unique due to the position of the piperidine ring on the benzoate moiety. This structural feature can influence its reactivity and interactions with other molecules. Compared to its isomers, such as methyl 3-(piperidin-4-yl)benzoate, the position of the piperidine ring can lead to different chemical and biological properties .
Properties
IUPAC Name |
methyl 4-piperidin-3-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWLICMWCGOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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